N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the following steps:
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Formation of the 1,3,4-oxadiazole ring: : This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, 2,4-dimethylbenzoic acid hydrazide can be reacted with a suitable carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring.
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Introduction of the trifluoromethyl group: : The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
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Formation of the benzamide moiety: : The final step involves the coupling of the oxadiazole intermediate with 3-(trifluoromethyl)benzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
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Reduction: : Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to ring opening or amine formation.
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Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the oxadiazole ring can lead to amines.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the oxadiazole ring and trifluoromethyl group can enhance the compound’s bioactivity, stability, and ability to interact with biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can act as a bioisostere for amides or esters, enhancing the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide
- N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
- N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(trifluoromethyl)benzamide
Uniqueness
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group and the oxadiazole ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, bioavailability, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-10-6-7-14(11(2)8-10)16-23-24-17(26-16)22-15(25)12-4-3-5-13(9-12)18(19,20)21/h3-9H,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCAAULETRPJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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